(1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
Overview
Description
(1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound characterized by its cyclohexane ring substituted with a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane, which undergoes functionalization to introduce the necessary substituents.
Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions, where methanol reacts with a carboxylic acid derivative in the presence of an acid catalyst.
Stereoselective Synthesis: Achieving the (1s,2r) configuration may require the use of chiral catalysts or starting materials to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to optimize the esterification process.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts for esterification, such as sulfuric acid (H₂SO₄).
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Esters, amides.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Synthesis: Its stereochemistry makes it valuable in the synthesis of chiral compounds.
Biology and Medicine:
Drug Development: Potential precursor for pharmaceutical compounds, particularly those requiring specific stereochemistry.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Polymer Synthesis: Can be used in the production of polymers with specific properties.
Agricultural Chemicals: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid depends on its application:
Enzyme Interaction: In biochemical applications, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
Pharmacological Effects: In drug development, its effects are mediated through interactions with molecular targets such as receptors or enzymes, leading to therapeutic outcomes.
Comparison with Similar Compounds
(1r,2s)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: Differing only in stereochemistry, this compound may have different biological activities and properties.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but different substituents, such as methyl or ethyl groups, can have varied reactivity and applications.
Uniqueness:
Stereochemistry: The (1s,2r) configuration provides unique interactions in chiral environments, making it distinct from its stereoisomers.
Functional Groups: The presence of both methoxycarbonyl and carboxylic acid groups allows for diverse chemical reactivity and applications.
This detailed overview highlights the significance of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid in various scientific and industrial contexts
Properties
IUPAC Name |
(1S,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288053 | |
Record name | (1s,2r)-2-(methoxycarbonyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111955-05-6, 2778-62-3 | |
Record name | rel-1-Methyl (1R,2S)-1,2-cyclohexanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111955-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC53943 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1s,2r)-2-(methoxycarbonyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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